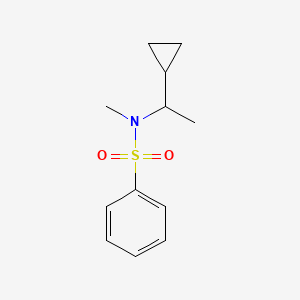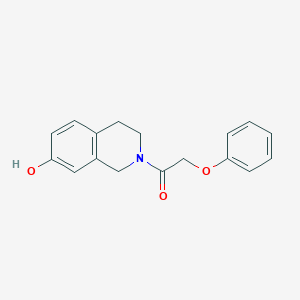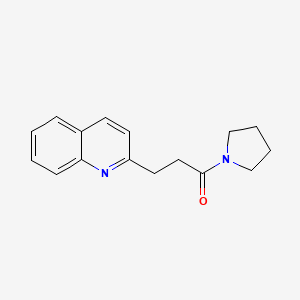![molecular formula C16H24N2O B7509804 2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B7509804.png)
2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone, also known as CP-55940, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound exhibits high affinity for the cannabinoid receptors in the brain, making it a promising candidate for the treatment of various medical conditions.
Mécanisme D'action
2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone exerts its effects by binding to the cannabinoid receptors in the brain, which are involved in regulating various physiological processes, including pain sensation, inflammation, and mood. This compound has a high affinity for both CB1 and CB2 receptors, which are widely distributed throughout the central and peripheral nervous systems.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing pain and inflammation, modulating the immune system, and improving cognitive function. This compound has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone has several advantages as a research tool, including its high affinity for cannabinoid receptors and its ability to modulate various physiological processes. However, this compound also has several limitations, including its potential for abuse and its complex pharmacokinetics, which may make it difficult to interpret study results.
Orientations Futures
There are several areas of future research that could be explored with 2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone, including its potential use in the treatment of neurological disorders such as Alzheimer's disease, its effects on the immune system, and its potential for use in combination with other drugs for the treatment of pain and inflammation. Further studies are also needed to better understand the pharmacokinetics and potential for abuse of this compound.
Méthodes De Synthèse
The synthesis of 2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone involves several steps, including the reaction of cyclohexanone with 3,4-dihydro-1H-pyrrole to form 2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrol-2-yl)ethanone. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline to form the final product, this compound.
Applications De Recherche Scientifique
2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. In preclinical studies, this compound has shown promising results in reducing pain and inflammation, as well as improving cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13-15-8-5-9-17(15)10-11-18(13)16(19)12-14-6-3-2-4-7-14/h5,8-9,13-14H,2-4,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDYJGVIGUZODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CN2CCN1C(=O)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7509731.png)

![2-[[Cyclopentyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509749.png)


![[4-[(3-Hydroxypiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7509775.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl(oxolan-2-yl)methanone](/img/structure/B7509778.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509786.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-methylcyclopropyl)methanone](/img/structure/B7509793.png)



